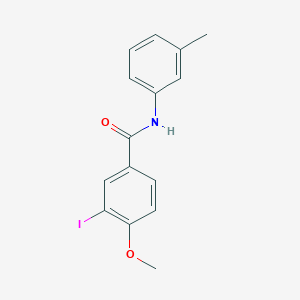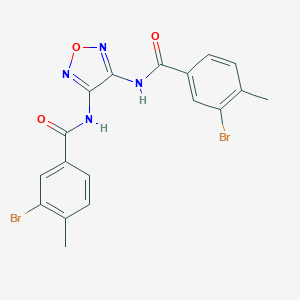![molecular formula C23H24N2O5S B320185 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320185.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, an ethylanilino moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
-
Formation of the Ethylanilino Intermediate
Starting Materials: Ethylaniline and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine.
Process: Ethylaniline reacts with sulfonyl chloride to form the ethylanilino sulfonyl intermediate.
-
Coupling with 4-Methoxyphenoxyacetic Acid
Starting Materials: The ethylanilino sulfonyl intermediate and 4-methoxyphenoxyacetic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Process: The intermediate reacts with 4-methoxyphenoxyacetic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert sulfonyl groups to thiols or other reduced forms.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Often performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
-
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Protein Binding: Used in studies involving protein-ligand interactions.
-
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
-
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
作用機序
The mechanism by which N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Interactions: Forming hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
-
N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a methylamino group instead of an ethylanilino group.
Uniqueness: The ethylanilino group in N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide may confer different binding properties and reactivity.
-
N-{4-[(propylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a propylanilino group instead of an ethylanilino group.
Uniqueness: The length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.
-
N-{4-[(butylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a butylanilino group instead of an ethylanilino group.
Uniqueness: The bulkier butyl group may influence the compound’s steric interactions and overall activity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and interact with a range of biological targets, making it a valuable tool for researchers and industrial applications.
特性
分子式 |
C23H24N2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-25(19-7-5-4-6-8-19)31(27,28)22-15-9-18(10-16-22)24-23(26)17-30-21-13-11-20(29-2)12-14-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
InChIキー |
RLIOOUUUMXPHJS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B320104.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide](/img/structure/B320106.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![5-bromo-N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320111.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)


![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
